molecular formula C25H27N3O B2631592 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one CAS No. 2310144-99-9

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one

Numéro de catalogue B2631592
Numéro CAS: 2310144-99-9
Poids moléculaire: 385.511
Clé InChI: XLNQJVYMMCFGEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C25H27N3O and its molecular weight is 385.511. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Atopic Dermatitis (AD) Treatment

Background: Atopic dermatitis (AD) is a common chronic inflammatory skin disease. Janus kinases (JAKs) play a crucial role in regulating specific inflammatory genes and adaptive immune responses associated with AD. However, due to the unique structure of the skin, topical application of JAK inhibitors has limited efficacy.

Application: Researchers have synthesized a protein degradation-based targeted chimera known as JAK1/JAK2 PROTAC (JAPT). JAPT utilizes E3 ligases to mediate ubiquitination and degradation of JAK1/JAK2, providing a promising low-frequency and low-dose treatment for AD. In vitro studies demonstrate that JAPT effectively inhibits pro-inflammatory cytokine release by promoting JAK degradation, thereby reducing inflammation. In vivo studies further confirm JAPT’s efficacy in degrading JAK1/JAK2, significantly suppressing type I, II, and III adaptive immunity. Additionally, JAPT leads to a marked reduction in AD severity, as evidenced by improved skin lesion clearance rates and AD severity scores (SCORAD). This research highlights JAPT’s potential as a local treatment targeting the JAK-STAT signaling pathway, surpassing traditional JAK inhibitors .

Network Analysis of Herb-Drug Interactions

Background: JAPT’s unique structure and mechanism of action make it an intriguing candidate for studying herb-drug interactions.

Application: Inspired by the “grapefruit juice effect,” researchers have explored network interactions between JAPT and citrus herbs. Network analysis reveals potential synergistic or antagonistic effects, shedding light on how JAPT interacts with other compounds. This knowledge can guide personalized medicine approaches and enhance drug safety profiles .

Combating Autoimmune Disorders

Background: Autoimmune diseases involve dysregulated immune responses. JAPT’s ability to modulate JAKs may hold promise in treating various autoimmune conditions.

Application: Preclinical studies suggest that JAPT could be effective against autoimmune disorders such as rheumatoid arthritis, psoriasis, and systemic lupus erythematosus. By selectively targeting JAKs, JAPT may suppress aberrant immune responses and mitigate disease progression .

Oncology Research

Background: JAK-STAT signaling plays a role in cancer cell survival and proliferation. JAPT’s impact on this pathway warrants investigation.

Application: In cancer research, JAPT could potentially inhibit tumor growth by disrupting JAK-mediated signaling. Combining JAPT with existing chemotherapeutic agents may enhance treatment outcomes .

Neuroinflammation and Neurodegenerative Diseases

Background: Neuroinflammation contributes to neurodegenerative disorders. JAPT’s anti-inflammatory properties may have implications in this field.

Application: Studies exploring JAPT’s effects on neuroinflammation markers and neuronal survival could reveal its potential in Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis research .

Drug Delivery Systems

Background: JAPT’s unique structure and targeted degradation mechanism make it an interesting candidate for drug delivery.

Application: Researchers are investigating JAPT as a component of drug delivery systems. By conjugating JAPT to nanoparticles or liposomes, it may enhance drug stability, bioavailability, and tissue-specific targeting .

Mécanisme D'action

Target of Action

The primary targets of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one are Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one interacts with its targets, JAK1 and TYK2, by inhibiting their activity. This compound is a highly potent and selective inhibitor against JAK1 and TYK2 as measured in in vitro kinase assays . Its potency against other JAKs such as JAK2 or JAK3 is significantly lower .

Biochemical Pathways

The inhibition of JAK1 and TYK2 by 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one affects the IL-12 and IL-23 signaling pathways . These pathways have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32It is mentioned that this compound is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one’s action include the inhibition of JAK1-mediated IL-6 signaling . This results in a significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models .

Propriétés

IUPAC Name

3,3-diphenyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25(18-24(19-8-3-1-4-9-19)20-10-5-2-6-11-20)28-21-12-13-22(28)17-23(16-21)27-15-7-14-26-27/h1-11,14-15,21-24H,12-13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQJVYMMCFGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.